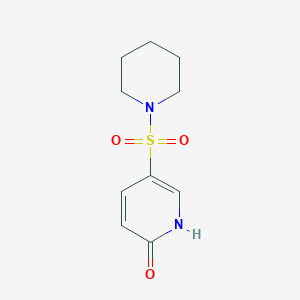

5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is an organic compound belonging to the pyridinone class of compounds. It is a colorless, water-soluble solid with a molecular weight of 216.3 g/mol and a melting point of 173-176 °C. It is an important intermediate in the synthesis of pharmaceuticals and agricultural products. This compound has attracted considerable interest due to its wide range of applications in various fields and its potential for further development.

Wissenschaftliche Forschungsanwendungen

Cancer, Arthritis, and Cardiovascular Disease Treatment

Research on α-Sulfone-α-piperidine and α-tetrahydropyranyl hydroxamates, which are potent inhibitors of MMP's-2, -9, and -13 while sparing MMP-1, shows oral efficacy in inhibiting tumor growth in mice, left-ventricular hypertrophy in rats, and in the bovine cartilage degradation ex vivo explant system. This indicates their potential application in treating cancer, arthritis, and cardiovascular diseases (Becker et al., 2010).

Synthesis of Piperidines and Indolizidines

The development of methods for synthesizing trisubstituted piperidines and indolizidines, such as the synthesis of 6-epi-indolizidine 223A, showcases the utility of these compounds in chemical synthesis and potentially as pharmacological agents (Harris & Padwa, 2003).

Catalyzed Synthesis of Dihydropyrrol-2-one Derivatives

A study demonstrates the use of N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate for the synthesis of piperidines and dihydropyrrol-2-ones via one-pot multi-component reactions, suggesting a simple, green process for synthesizing these compounds with several advantages including good yields and mild reaction conditions (Basirat et al., 2019).

Antibacterial Applications

Piperazine sulfynol derivatives have been investigated for their antibacterial properties against superbugs like MRSA. This research highlights the potential of these compounds in addressing antibiotic resistance, showcasing the importance of sulfonamides and piperidine derivatives in developing new antibacterial agents (Prasad et al., 2022).

Synthesis of Sulfonamides as Terminators of Cationic Cyclisations

Sulfonamides have been explored as novel terminators of cationic cyclisations, leading to the efficient formation of polycyclic systems. This research opens up new pathways in the synthesis of complex organic molecules, potentially useful in drug discovery and material science (Haskins & Knight, 2002).

Wirkmechanismus

Target of Action

Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .

Pharmacokinetics

The compound’s molecular weight (26636) suggests that it may have suitable properties for absorption and distribution .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

Action Environment

It is known that the compound should be stored at room temperature .

Eigenschaften

IUPAC Name |

5-piperidin-1-ylsulfonyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c13-10-5-4-9(8-11-10)16(14,15)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVYPGJJMNVGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2700242.png)

![7-hexyl-8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2700248.png)

![rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine](/img/structure/B2700253.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2700255.png)

![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2700256.png)

![2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2700258.png)

![2-Phenacylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2700259.png)

![Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride](/img/structure/B2700264.png)